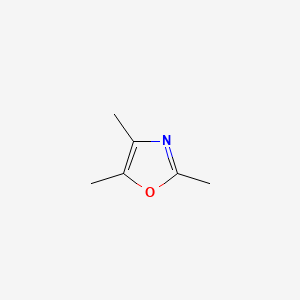
3,4-Dimethoxy-beta-methylphenethylamine
説明
Synthesis Analysis
The synthesis of compounds related to 3,4-dimethoxy-beta-methylphenethylamine has been explored through various methods. For instance, Patra et al. (2009) synthesized 3,4-dimethoxytellurophene, a related compound, via a new ring construction reaction, highlighting the innovative approaches taken in synthesizing such complex molecules (Patra, Wijsboom, Leitus, & Bendikov, 2009). Furthermore, Fang (2003) investigated two routes for synthesizing 3,4-dimethoxybenzylamine, showcasing the diverse synthetic pathways available for derivatives of 3,4-dimethoxy-beta-methylphenethylamine (Fang, 2003).
Molecular Structure Analysis
The molecular structure of related compounds provides insight into their potential chemical behavior and reactivity. For example, the crystal structure of 3,4-dimethoxytellurophene was characterized by unusually short Te...Te distances, indicating unique structural features that could influence its chemical properties (Patra et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of compounds within this class can be quite diverse. The electropolymerization of 3,4-dimethoxytellurophene, for instance, suggests a potential for forming polymeric materials under certain conditions, although the stability of these products can vary (Patra et al., 2009).
科学的研究の応用
Metabolism and Detection
3,4-Dimethoxy-beta-methylphenethylamine has been a subject of interest in the field of toxicology and forensic science. Studies have focused on understanding its metabolism and developing methods for its detection in biological samples. A study described the metabolic pathways and detection of a similar phenethylamine-derived designer drug in rat urine using gas chromatography/mass spectrometry techniques, revealing the metabolization process involving O-demethylation, N-acetylation, and deamination, among other reactions (Theobald et al., 2006). Another study highlighted the metabolism and toxicological analysis of a phenethylamine-derived designer drug using both gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques (Theobald et al., 2006).
Pharmacology and Behavioral Effects
Research has also explored the pharmacological and behavioral effects of substituted phenethylamines. A study delved into the behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines, assessing their effects on mouse locomotion, rat drug discrimination, and in vitro receptor and transporter binding and function (Eshleman et al., 2013).
Synthetic Processes
On the synthetic side, research has been conducted on the synthesis of 3,4-dimethoxy phenethylamine, providing a new route to produce this compound. The process involved several stages, including reaction with dimethyl sulfate, bromination, Grignard reaction, esterification, and Gabriel reaction, optimizing conditions for an effective approach to produce related products (Lin Yuan-bin, 2007).
Safety And Hazards
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRARQHPQZWUMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866466 | |
| Record name | 2-(3,4-Dimethoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)propan-1-amine | |
CAS RN |
55174-61-3 | |
| Record name | 3,4-Dimethoxy-β-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55174-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxy-beta-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055174613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-dimethoxy-β-methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)











